molecular formula C13H12ClNO3 B1291358 Ethyl [(5-chloroquinolin-8-yl)oxy]acetate CAS No. 88349-90-0

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate

Cat. No.: B1291358
CAS No.: 88349-90-0
M. Wt: 265.69 g/mol
InChI Key: JEMXUSHXYOXNFL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate primarily targets the TWIK-related spinal cord potassium channel (TRESK, K2P18, KCNK18) and TASK-1 (KCNK3) . These are types of potassium channels that play a crucial role in maintaining the resting membrane potential and regulating the excitability of neurons.

Mode of Action

The compound acts as an efficient inhibitor of these potassium channels. It binds to these channels and inhibits their function, which results in the modulation of the electrical activity of the cells . The IC50 value for mouse TRESK is 6.8 μM , indicating the concentration at which the compound inhibits 50% of the channel activity.

Pharmacokinetics

It is mentioned that the compound has high gastrointestinal absorption and is bbb permeant . It is also noted to be an inhibitor of CYP1A2 and CYP2C19 , which are important enzymes involved in drug metabolism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other interacting molecules, and the temperature. The compound is recommended to be stored in a dry room at normal temperature , suggesting that it may be sensitive to moisture and extreme temperatures.

Biochemical Analysis

Biochemical Properties

Ethyl [(5-chloroquinolin-8-yl)oxy]acetate plays a crucial role in biochemical reactions by inhibiting potassium channels such as TWIK-related spinal cord potassium channel (TRESK) and TASK-1. These channels are essential for maintaining the resting membrane potential and regulating cellular excitability. By inhibiting these channels, this compound can modulate the activity of neurons and other excitable cells. The compound interacts with these channels through binding interactions, leading to their inhibition and subsequent effects on cellular function .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In neurons, the inhibition of potassium channels by this compound can lead to changes in cell signaling pathways, affecting neurotransmitter release and neuronal excitability. Additionally, this compound can influence gene expression and cellular metabolism by altering the activity of potassium channels, which play a role in regulating these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to potassium channels, leading to their inhibition. This inhibition affects the flow of potassium ions across the cell membrane, which is crucial for maintaining the resting membrane potential and regulating cellular excitability. By modulating the activity of these channels, this compound can influence various cellular processes, including enzyme activity, gene expression, and signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of potassium channels, resulting in prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit potassium channels without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including disruptions in cellular function and potential damage to tissues. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its interaction with enzymes responsible for its degradation and elimination. The compound undergoes ester hydrolysis to yield 5-chloro-8-quinolinoxy acetic acid, which is a major metabolite. This metabolic pathway is essential for the compound’s clearance from the body and its overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is crucial for determining its efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with potassium channels and other biomolecules, influencing its overall biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A2793 involves the reaction of 5-chloro-8-quinolinol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of A2793 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

A2793 undergoes various chemical reactions, including:

    Oxidation: A2793 can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert A2793 to its corresponding amine derivatives.

    Substitution: A2793 can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

A2793 has a wide range of scientific research applications:

Properties

IUPAC Name

ethyl 2-(5-chloroquinolin-8-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-2-17-12(16)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMXUSHXYOXNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620302
Record name Ethyl [(5-chloroquinolin-8-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88349-90-0
Record name Ethyl [(5-chloroquinolin-8-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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